molecular formula C10H12ClN2O5P B13790929 4-Nitrophenyl morpholinophosphonochloridate CAS No. 79838-05-4

4-Nitrophenyl morpholinophosphonochloridate

Cat. No.: B13790929
CAS No.: 79838-05-4
M. Wt: 306.64 g/mol
InChI Key: NAYVUMVPONYZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl morpholinophosphonochloridate is an organic compound with the molecular formula C10H12ClN2O5P. It is a derivative of phosphonochloridate, containing a nitrophenyl group and a morpholine ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl morpholinophosphonochloridate typically involves the reaction of 4-nitrophenol with morpholine and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Nitrophenol} + \text{Morpholine} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to ensure the complete conversion of reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent product quality and high yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl morpholinophosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently performed.

Major Products

    Substitution: The major products are phosphonates or phosphonamides, depending on the nucleophile used.

    Reduction: The major product is 4-aminophenyl morpholinophosphonochloridate.

    Oxidation: The products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

4-Nitrophenyl morpholinophosphonochloridate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and amides.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl morpholinophosphonochloridate involves its reactivity with nucleophiles. The chlorine atom in the phosphonochloridate group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction to form an amino group, which can further participate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl chloroformate: Similar in structure but contains a chloroformate group instead of a phosphonochloridate group.

    4-Nitrophenyl phosphate: Contains a phosphate group instead of a phosphonochloridate group.

    4-Nitrophenyl morpholinophosphonate: Similar but lacks the chlorine atom in the phosphonochloridate group.

Uniqueness

4-Nitrophenyl morpholinophosphonochloridate is unique due to the presence of both a nitrophenyl group and a morpholinophosphonochloridate group. This combination imparts distinct reactivity and makes it a versatile reagent in organic synthesis and biochemical applications.

Properties

CAS No.

79838-05-4

Molecular Formula

C10H12ClN2O5P

Molecular Weight

306.64 g/mol

IUPAC Name

4-[chloro-(4-nitrophenoxy)phosphoryl]morpholine

InChI

InChI=1S/C10H12ClN2O5P/c11-19(16,12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(14)15/h1-4H,5-8H2

InChI Key

NAYVUMVPONYZEA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.